molecular formula C19H21N B1678094 Pridefine CAS No. 5370-41-2

Pridefine

Cat. No. B1678094
CAS RN: 5370-41-2
M. Wt: 263.4 g/mol
InChI Key: BJUHVJHOJBHLJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04242261

Procedure details

Following the same procedure, employing α,α-diphenyl-α-(1-ethyl-3-piperidinyl)acetamide or α,α-diphenyl-α-(1-ethyl-4-azepinyl)acetamide as the starting material yields 1-ethyl-3-diphenylmethylenepyrrolidine or 1-ethyl-4-diphenylmethyleneazepine, respectively.
Name
α,α-diphenyl-α-(1-ethyl-3-piperidinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
α,α-diphenyl-α-(1-ethyl-4-azepinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)([CH:11]2[CH2:16][CH2:15]C[N:13]([CH2:17][CH3:18])[CH2:12]2)C(N)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C1(C(C2C=CC=CC=2)(C2C=CN(CC)C=CC=2)C(N)=O)C=CC=CC=1>>[CH2:17]([N:13]1[CH2:15][CH2:16][C:11](=[C:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=2)[CH2:12]1)[CH3:18]

Inputs

Step One
Name
α,α-diphenyl-α-(1-ethyl-3-piperidinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)N)(C1CN(CCC1)CC)C1=CC=CC=C1
Step Two
Name
α,α-diphenyl-α-(1-ethyl-4-azepinyl)acetamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(C(=O)N)(C=1C=CN(C=CC1)CC)C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)N1CC(CC1)=C(C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.